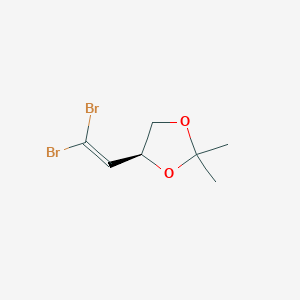
1,3-Dioxolane, 4-(2,2-dibromoethenyl)-2,2-dimethyl-, (4S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxolane, 4-(2,2-dibromoethenyl)-2,2-dimethyl-, (4S)- is a chemical compound characterized by its unique structure, which includes a five-membered ring containing two oxygen atoms and a dibromoethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolane, 4-(2,2-dibromoethenyl)-2,2-dimethyl-, (4S)- typically involves the reaction of a suitable precursor with dibromoethene under controlled conditions. The reaction conditions often include the use of a solvent, such as dichloromethane, and a catalyst to facilitate the reaction. The reaction is carried out at a specific temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and output. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxolane, 4-(2,2-dibromoethenyl)-2,2-dimethyl-, (4S)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in different derivatives.
Substitution: The dibromoethenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alkenes or alkanes.
Scientific Research Applications
1,3-Dioxolane, 4-(2,2-dibromoethenyl)-2,2-dimethyl-, (4S)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Dioxolane, 4-(2,2-dibromoethenyl)-2,2-dimethyl-, (4S)- involves its interaction with molecular targets such as enzymes or receptors. The dibromoethenyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity or function. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dioxolane, 4-(2,2-dichloroethenyl)-2,2-dimethyl-
- 1,3-Dioxolane, 4-(2,2-difluoroethenyl)-2,2-dimethyl-
- 1,3-Dioxolane, 4-(2,2-diiodoethenyl)-2,2-dimethyl-
Uniqueness
1,3-Dioxolane, 4-(2,2-dibromoethenyl)-2,2-dimethyl-, (4S)- is unique due to the presence of the dibromoethenyl group, which imparts specific reactivity and properties. This makes it distinct from other similar compounds that may have different halogen substituents, leading to variations in their chemical behavior and applications.
Properties
CAS No. |
56017-84-6 |
|---|---|
Molecular Formula |
C7H10Br2O2 |
Molecular Weight |
285.96 g/mol |
IUPAC Name |
(4S)-4-(2,2-dibromoethenyl)-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C7H10Br2O2/c1-7(2)10-4-5(11-7)3-6(8)9/h3,5H,4H2,1-2H3/t5-/m0/s1 |
InChI Key |
WKBHYHNNGZHWGB-YFKPBYRVSA-N |
Isomeric SMILES |
CC1(OC[C@@H](O1)C=C(Br)Br)C |
Canonical SMILES |
CC1(OCC(O1)C=C(Br)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


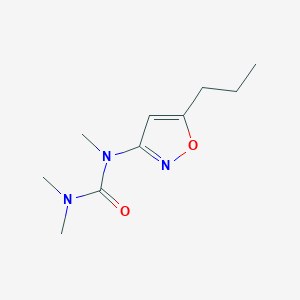
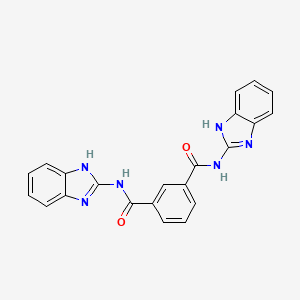
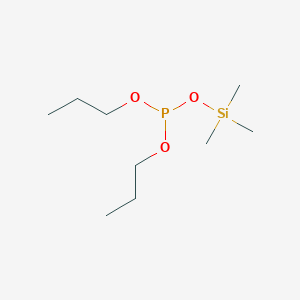
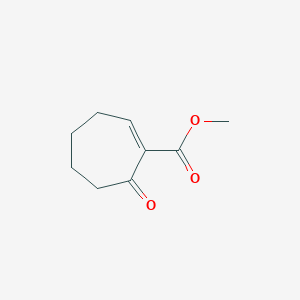
![[({2-[(5-tert-Butyl[1,1'-biphenyl]-2-yl)oxy]hex-3-yn-1-yl}oxy)sulfinyl]oxidanide](/img/structure/B14631868.png)
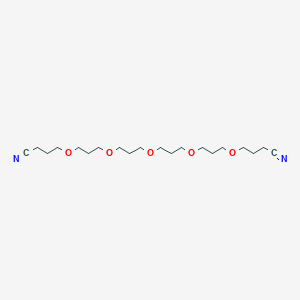

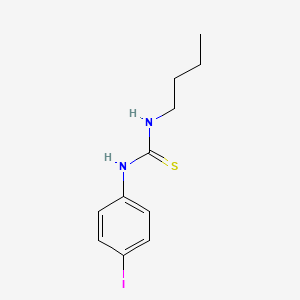
![1,1'-(Ethane-1,2-diyl)bis[4-(1-phenylethenyl)benzene]](/img/structure/B14631888.png)
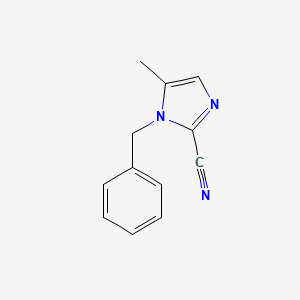
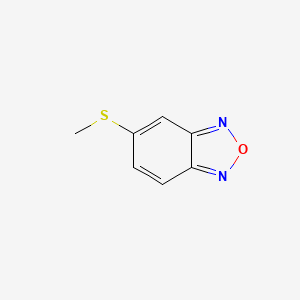

![1-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-fluoro-4-nitrobenzene](/img/structure/B14631911.png)
![Butane-1,4-diol;2-(2-hydroxyethoxy)ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;oxepan-2-one](/img/structure/B14631919.png)
